Cas no 1185157-06-5 (2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester)

1185157-06-5 structure
상품 이름:2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
CAS 번호:1185157-06-5
MF:C18H17FO3
메가와트:303.342674016953
CID:4674930
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
- Methyl 2-(4 inverted exclamation mark -Acetyl-2-fluoro-biphenyl-4-yl)propionate-d3
- 4'-Acetyl-2-fluoro-
- A-methyl-d3-[1,1'-biphenyl]-4-acetic Acid Methyl Ester
- 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
-
- 인치: 1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3
- InChIKey: GSUUVAORLIYLIT-FIBGUPNXSA-N
- 미소: FC1C=C(C=CC=1C1C=CC(C(C)=O)=CC=1)C(C(=O)OC)C([2H])([2H])[2H]
계산된 속성
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 22
- 회전 가능한 화학 키 수량: 5
- 복잡도: 401
- 소수점 매개변수 계산 참조값(XlogP): 4.2
- 토폴로지 분자 극성 표면적: 43.4
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | A175827-5mg |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester |
1185157-06-5 | 5mg |
$ 173.00 | 2023-04-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874641-100mg |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester |
1185157-06-5 | BR | 100mg |
4,370.00 | 2021-05-17 | |
TRC | A175827-50mg |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester |
1185157-06-5 | 50mg |
$ 1326.00 | 2023-04-19 |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester 관련 문헌
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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